Phosphoaminophosphonic acid-guanylate ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

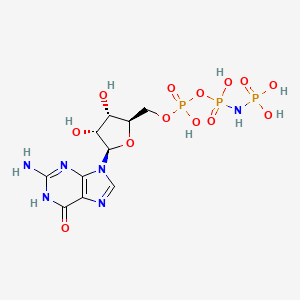

Guanylyl imidodiphosphate is a purine nucleotide analog of guanosine triphosphate. In this compound, one of the oxygen atoms is replaced with an amine, resulting in a non-hydrolyzable functional group. This unique structure allows guanylyl imidodiphosphate to bind tightly to G-proteins in the presence of magnesium ions, making it a potent stimulator of adenylate cyclase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanylyl imidodiphosphate typically involves the reaction of guanosine with imidodiphosphoric acid. The process requires careful control of reaction conditions, including temperature, pH, and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of guanylyl imidodiphosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production is carried out under stringent quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions: Guanylyl imidodiphosphate primarily undergoes binding reactions with G-proteins. It does not participate in typical chemical reactions like oxidation, reduction, or substitution due to its non-hydrolyzable nature.

Common Reagents and Conditions: The binding of guanylyl imidodiphosphate to G-proteins requires the presence of magnesium ions. This interaction is crucial for its role as a stimulator of adenylate cyclase.

Major Products Formed: The primary product of the interaction between guanylyl imidodiphosphate and G-proteins is the activated form of the G-protein, which subsequently stimulates adenylate cyclase activity .

Scientific Research Applications

Guanylyl imidodiphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a non-hydrolyzable analog of guanosine triphosphate in studies involving nucleotide interactions and enzyme mechanisms.

Biology: The compound is extensively used in studies of protein synthesis, particularly in understanding the role of G-proteins and their interactions with other cellular components.

Medicine: Research involving guanylyl imidodiphosphate contributes to the understanding of signal transduction pathways, which has implications for developing treatments for various diseases.

Industry: The compound is used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

Guanylyl imidodiphosphate exerts its effects by binding tightly to G-proteins in the presence of magnesium ions. This binding activates the G-protein, which in turn stimulates adenylate cyclase. The activation of adenylate cyclase leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in various cellular processes, including signal transduction and protein synthesis .

Comparison with Similar Compounds

- Guanosine triphosphate

- Guanosine diphosphate

- Guanosine monophosphate

Comparison: Guanylyl imidodiphosphate is unique among these compounds due to its non-hydrolyzable nature. Unlike guanosine triphosphate, which can be hydrolyzed to guanosine diphosphate and guanosine monophosphate, guanylyl imidodiphosphate remains intact, making it a valuable tool in studies requiring stable nucleotide analogs .

Biological Activity

Phosphoaminophosphonic acid-guanylate ester (GNP) is a non-hydrolyzable analog of guanosine triphosphate (GTP), characterized by the substitution of the oxygen atom bridging the beta and gamma phosphates with a nitrogen atom. This modification significantly alters its biochemical interactions, making GNP a valuable tool in molecular biology and pharmacology. This article explores the biological activity of GNP, focusing on its mechanisms, applications, and research findings.

- Molecular Formula : C₁₀H₁₇N₆O₁₂P₃

- Molecular Weight : 522.20 g/mol

- CAS Number : 34273-04-6

The structural modification enhances GNP's ability to bind tightly to G-proteins in the presence of magnesium ions (Mg²⁺), which is crucial for its role as a potent stimulator of adenylate cyclase, an enzyme involved in cyclic AMP (cAMP) production .

GNP functions primarily by inhibiting GTP hydrolysis, which is essential for the activation and regulation of small GTPases involved in various cellular processes. The inhibition of hydrolysis leads to prolonged activation states of these proteins, impacting signaling pathways critical for cell growth, differentiation, and metabolism.

Key Mechanisms:

- Inhibition of GTP Hydrolysis : GNP binds to GTPases, preventing their conversion to inactive GDP-bound forms.

- Stimulation of Adenylate Cyclase : By mimicking GTP, GNP activates adenylate cyclase, leading to increased levels of cAMP, a secondary messenger involved in numerous signaling pathways.

Biological Applications

GNP has been utilized in various research contexts to elucidate the roles of GTPases and their regulatory mechanisms:

- Cell Signaling Studies : As a non-hydrolyzable analog, GNP helps researchers study the dynamics of GTPase signaling without the confounding effects of nucleotide turnover.

- Drug Development : Due to its ability to modulate GTPase activity, GNP serves as a lead compound for developing therapeutics targeting diseases linked to aberrant GTPase signaling, such as cancer and metabolic disorders .

Research Findings

Numerous studies have investigated the biological activity of this compound. Below are key findings from recent research:

Case Studies

- KRAS Inhibition : In studies involving mutant KRAS proteins, GNP effectively prevented the transition to inactive states by competitively inhibiting GDP binding. This has implications for understanding cancer biology and potential therapeutic interventions targeting KRAS mutations.

- Dynamin Functionality : Research involving dynamin revealed that GNP enhances membrane fission processes by promoting its active conformational state. This highlights the compound's utility in studying membrane trafficking and endocytosis mechanisms.

Properties

CAS No. |

34273-04-6 |

|---|---|

Molecular Formula |

C10H17N6O13P3 |

Molecular Weight |

522.20 g/mol |

IUPAC Name |

[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid |

InChI |

InChI=1S/C10H17N6O13P3/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

UQABYHGXWYXDTK-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N |

Key on ui other cas no. |

34273-04-6 |

Synonyms |

GMP-P(NH)P GMP-PNP Gpp(NH)p Guanosine 5'-(Beta,Gamma-Imido)Triphosphate Guanyl 5' Imidodiphosphate Guanyl-5'-Imidodiphosphate Guanylyl Imidodiphosphate Imidodiphosphate, Guanylyl P(NH)PPG |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.